![molecular formula C23H22N4O3S B6551432 N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040647-53-7](/img/structure/B6551432.png)
N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.14126175 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS Number: 1040637-12-4) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy and anti-inflammatory applications. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
Property | Value |
---|---|
Molecular Formula | C22H20N4O3S |
Molecular Weight | 420.5 g/mol |
CAS Number | 1040637-12-4 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research on similar pyrrolo[3,2-d]pyrimidine derivatives has shown promising antiproliferative activity against various cancer cell lines, including liver cell carcinoma (HepG2) and prostate cancer (PC-3). In vitro tests demonstrated that these derivatives could inhibit cell proliferation with IC50 values in the low micromolar range, indicating significant cytotoxic effects .
One study specifically noted that modifications to the pyrrolo[3,2-d]pyrimidine scaffold could enhance its anticancer efficacy. The introduction of electron-donating groups was found to influence cytotoxicity positively, suggesting that structural optimization could lead to more potent derivatives .
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties have also been explored. Similar compounds have been shown to exhibit cyclooxygenase (COX) inhibitory activity, which is crucial for reducing inflammation. The selectivity ratio of COX-2 over COX-1 was particularly noteworthy in some derivatives, suggesting a favorable therapeutic profile with reduced side effects .
Case Studies and Research Findings
- In Vitro Screening : A comparative study involving several pyrrolo derivatives indicated that compounds with similar structures to N-(3-methoxyphenyl)methyl derivatives exhibited significant inhibition of both VEGFR-2 and AKT pathways in cancer cells. This suggests a mechanism through which these compounds may induce apoptosis in tumor cells .
- Molecular Docking Studies : Computational studies have indicated that N-(3-methoxyphenyl)methyl derivatives bind favorably to target proteins such as bovine serum albumin and COX enzymes. These interactions are essential for understanding the pharmacokinetics and therapeutic potential of the compound .
Summary of Findings
Scientific Research Applications
Chemical Properties and Structure
This compound has the following characteristics:
- Molecular Formula : C22H20N4O3S
- Molecular Weight : 420.5 g/mol
- CAS Number : 1040637-12-4
The structure includes a methoxyphenyl group and a pyrrolo[3,2-d]pyrimidine core linked via a thioacetamide moiety. This configuration is significant for its interaction with biological systems.
Biological Activities
Research indicates that compounds similar to N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit diverse biological activities:
- Antitumor Activity : The thieno[3,2-d]pyrimidine framework is associated with antitumor properties. Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar effects .
- Anti-inflammatory Effects : The presence of specific substituents on the pyrimidine core can enhance anti-inflammatory activity. This property is crucial for developing treatments for inflammatory diseases .
- Analgesic Properties : Preliminary studies suggest that modifications on the compound's structure could lead to analgesic effects, making it a candidate for pain management therapies .
Synthetic Pathways
The synthesis of N-[(3-methoxyphenyl)methyl]-2-{(3-methyl-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide typically involves multi-step synthetic routes:
- Formation of the Pyrimidine Core : Cyclization reactions are used to create the pyrimidine structure from appropriate precursors.
- Introduction of Functional Groups : Subsequent steps involve adding the methoxyphenyl group and acetylating the thiol group to achieve the final product.
These synthetic strategies are essential for producing derivatives with enhanced biological activity .
Potential Applications in Drug Development
Given its promising biological activities, N-(3-methoxyphenyl)-2-{(3-methyl-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide may serve as a lead compound in pharmaceutical development:
Application Area | Potential Benefits |
---|---|
Anticancer Therapies | Targeting specific cancer pathways |
Anti-inflammatory Drugs | Reducing inflammation in chronic conditions |
Pain Management | Developing new analgesics |
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-27-22(29)21-20(18(13-25-21)16-8-4-3-5-9-16)26-23(27)31-14-19(28)24-12-15-7-6-10-17(11-15)30-2/h3-11,13,25H,12,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPBUPRCIFCZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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